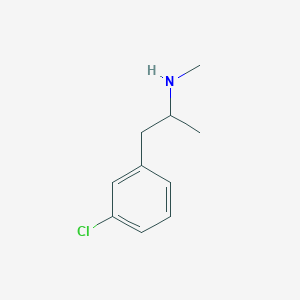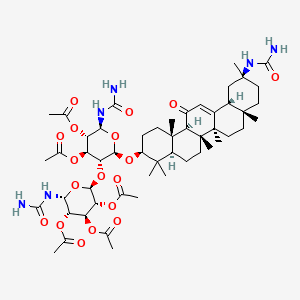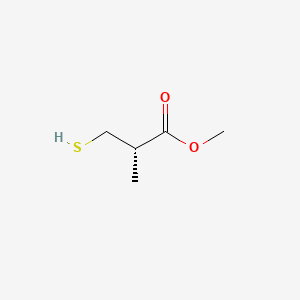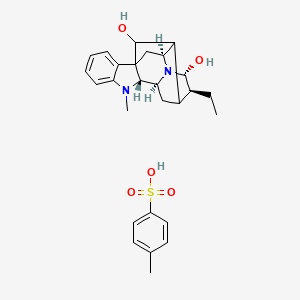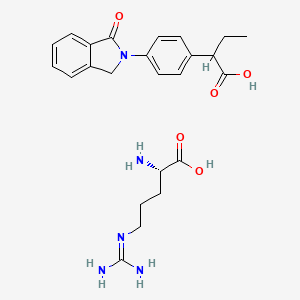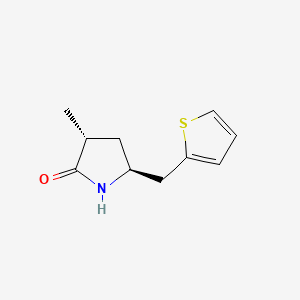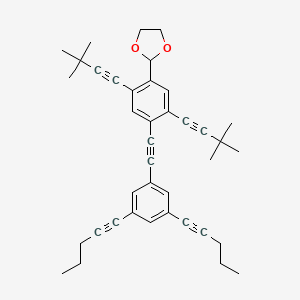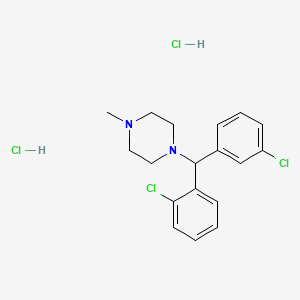
1-(2,3'-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorobenzhydryl group attached to a methylpiperazine moiety, forming a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: This step involves the chlorination of benzhydryl chloride to introduce the dichloro substituents. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The dichlorobenzhydryl intermediate is then reacted with 4-methylpiperazine. This N-alkylation reaction is typically performed in an organic solvent like dichloromethane, using a base such as sodium hydride to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale chlorination reactors to produce the dichlorobenzhydryl intermediate.
Continuous Flow N-Alkylation: Employing continuous flow reactors for the N-alkylation step to enhance efficiency and yield.
Crystallization and Purification: The final product is crystallized and purified using industrial crystallizers and filtration systems to ensure high purity.
化学反应分析
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzhydryl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzhydryl alcohol and piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzhydryl derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dechlorinated benzhydryl derivatives.
科学研究应用
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 1-(2,4’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorophenyl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorobenzyl)-4-methylpiperazine dihydrochloride
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is unique due to its specific dichlorobenzhydryl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
126517-37-1 |
|---|---|
分子式 |
C18H22Cl4N2 |
分子量 |
408.2 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N2.2ClH/c1-21-9-11-22(12-10-21)18(14-5-4-6-15(19)13-14)16-7-2-3-8-17(16)20;;/h2-8,13,18H,9-12H2,1H3;2*1H |
InChI 键 |
XZLSPTVVPLBRBO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


